molecular formula C9H8N4O2 B1607659 (5-phenyl-2H-tetrazol-2-yl)acetic acid CAS No. 21743-68-0

(5-phenyl-2H-tetrazol-2-yl)acetic acid

Cat. No. B1607659
CAS RN: 21743-68-0
M. Wt: 204.19 g/mol
InChI Key: HXVZLHXCUVJOAQ-UHFFFAOYSA-N
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Description

“(5-Phenyl-2H-tetrazol-2-yl)acetic acid” is a chemical compound with the molecular formula C9H8N4O2 . It has an average mass of 204.185 Da and a monoisotopic mass of 204.064728 Da .


Molecular Structure Analysis

The molecular structure of “(5-phenyl-2H-tetrazol-2-yl)acetic acid” consists of 9 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“(5-Phenyl-2H-tetrazol-2-yl)acetic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 458.3±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 75.7±3.0 kJ/mol and a flash point of 230.9±29.3 °C . The compound has a molar refractivity of 53.7±0.5 cm3, a polar surface area of 81 Å2, and a molar volume of 140.0±7.0 cm3 .

Scientific Research Applications

  • Synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

    • Application Summary : 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine is synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .
    • Methods and Procedures : The structure and identity of the synthesized compound were confirmed by 1H, 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, high-resolution mass spectrometry, and TLC .
    • Results : The molecular structure was studied experimentally by sequential X-ray diffraction analysis and theoretically by DFT B3LYP quantum chemistry calculation .
  • Isosteric Replacement for Carboxylic Acids

    • Application Summary : Tetrazoles, such as (5-phenyl-2H-tetrazol-2-yl)acetic acid, are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .
    • Methods and Procedures : This application typically involves the substitution of a carboxylic acid group in a molecule with a tetrazole group to improve the metabolic stability of the molecule .
    • Results : This approach has been used to develop a variety of drugs with improved pharmacokinetic properties .
  • Chemistry of Tetrazoles

    • Application Summary : Tetrazoles, including (5-phenyl-2H-tetrazol-2-yl)acetic acid, are often used in click chemistry approaches . They play a very important role in medicinal and pharmaceutical applications .
    • Methods and Procedures : The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .
    • Results : The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
  • Synthesis of 5-Aryl-4H-1,2,4-Triazole Derivatives

    • Application Summary : Khanage et al. synthesized 5-aryl-4H-1,2,4-triazole derivatives with a 5-phenyl-1H-tetrazol-1-ylmethyl substituent at C3 .
    • Methods and Procedures : The specific methods and procedures for this synthesis are not detailed in the source .
    • Results : These synthesized molecules showed very high antibacterial efficacy when tested for in vivo analgesic efficacy by the hot-plate and acetic acid-induced writhing techniques .
  • Chemistry and Biology of Tetrazoles

    • Application Summary : Tetrazoles, including (5-phenyl-2H-tetrazol-2-yl)acetic acid, are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They have not been found in nature; with rare exceptions, these compounds do not exhibit appreciable biological activity, but they are at the same time resistant to biological degradation .
    • Methods and Procedures : This application typically involves the substitution of a carboxylic acid group in a molecule with a tetrazole group to improve the metabolic stability of the molecule .
    • Results : This approach has been used to develop a variety of drugs with improved pharmacokinetic properties .
  • Synthesis of 5-Aryl-4H-1,2,4-Triazole Derivatives

    • Application Summary : Khanage et al. synthesized 5-aryl-4H-1,2,4-triazole derivatives with a 5-phenyl-1H-tetrazol-1-ylmethyl substituent at C3 .
    • Methods and Procedures : The specific methods and procedures for this synthesis are not detailed in the source .
    • Results : These synthesized molecules showed very high antibacterial efficacy when tested for in vivo analgesic efficacy by the hot-plate and acetic acid-induced writhing techniques .

properties

IUPAC Name

2-(5-phenyltetrazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-8(15)6-13-11-9(10-12-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVZLHXCUVJOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360177
Record name (5-Phenyl-2H-tetrazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-phenyl-2H-tetrazol-2-yl)acetic acid

CAS RN

21743-68-0
Record name (5-Phenyl-2H-tetrazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Sharma - 2021 - digitalcommons.unmc.edu
The G protein regulated inwardly rectifying potassium channels (GIRK) are a family of inwardly rectifying potassium channels and are key effectors in signaling pathways. GIRK 1/2 …
Number of citations: 0 digitalcommons.unmc.edu

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